molecular formula C12H15F2NO B7878994 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7878994
M. Wt: 227.25 g/mol
InChI Key: VRBYAVKKOBUNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a difluorophenyl group attached to a piperidine ring, which also contains a hydroxyl group and a methyl group

Preparation Methods

The synthesis of 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this method, 3,5-difluorophenyl boronic acid is coupled with a suitable piperidine derivative under the catalysis of palladium(II) chloride and a phosphine ligand . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as tetrahydrofuran, at elevated temperatures.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The hydroxyl group allows for hydrogen bonding with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine include other piperidine derivatives with different substituents on the aromatic ring or the piperidine ring. For example:

    4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.

    4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine: This compound has methyl groups instead of fluorine atoms, which can influence its hydrophobic interactions and overall properties.

The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts specific electronic and steric properties that can be advantageous in certain applications.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-15-4-2-12(16,3-5-15)9-6-10(13)8-11(14)7-9/h6-8,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYAVKKOBUNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.